molecular formula C24H23BrN2O5S B2816404 [2-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 731830-69-6

[2-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No.: B2816404
CAS No.: 731830-69-6
M. Wt: 531.42
InChI Key: DTEHDPQHHAMTCV-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a pyrrole ring, a bromophenyl group, an oxoethyl group, a phenylethenyl group, and a sulfonylamino group. These groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl group, which could undergo reactions such as nucleophilic aromatic substitution. The pyrrole ring might also participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the bromophenyl group could increase the compound’s molecular weight and potentially its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, many compounds that contain a pyrrole ring exhibit biological activity by interacting with enzymes or receptors in the body .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also be interesting to investigate its potential biological activity, given the presence of several functional groups that are often found in biologically active compounds .

Properties

IUPAC Name

[2-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O5S/c1-17-14-22(18(2)27(17)21-10-8-20(25)9-11-21)23(28)16-32-24(29)15-26-33(30,31)13-12-19-6-4-3-5-7-19/h3-14,26H,15-16H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEHDPQHHAMTCV-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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